molecular formula C10H9FO B8629805 1-(4-Fluorophenyl)but-2-en-1-one CAS No. 28122-15-8

1-(4-Fluorophenyl)but-2-en-1-one

Cat. No. B8629805
M. Wt: 164.18 g/mol
InChI Key: RWXBVDXHQHMYOF-UHFFFAOYSA-N
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Patent
US08575156B2

Procedure details

To a solution of 1-bromo-4-fluorobenzene (28 g, 0.162 mol) in THF (90 mL) was added n-BuLi (70 mL, 2.5 M) at −78° C. and stirred for 1 h under nitrogen. Then to a premixed solution of CuCl (18 g, 0.16 mol) and LiCl (15 g, 0.354 mol) in THF (160 mL) at −78° C. was added the above solution quickly. The formed solution was stirred for 20 minutes, and was treated with crotonyl chloride (21 g, 0.176 mol). The resulting solution was stirred for 30 minutes. The mixture was quenched with aq NH4Cl, the organic phase was separated, concentrated to give the crude product which was purified by column chromatography to afford 1-(4-fluorophenyl)but-2-en-1-one (2.6 g, 10%). 1H NMR (400 MHz, CDCl3): δ=2.02 (d, 3H), 6.88 (m, 1H), 7.10 (m, 3H), 7.98 (m, 2H).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
CuCl
Quantity
18 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.[Li]CCCC.[Li+].[Cl-].[C:16](Cl)(=[O:20])/[CH:17]=[CH:18]/[CH3:19]>C1COCC1.Cl[Cu]>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:16](=[O:20])[CH:17]=[CH:18][CH3:19])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
70 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
C(\C=C\C)(=O)Cl
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Name
CuCl
Quantity
18 g
Type
catalyst
Smiles
Cl[Cu]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The formed solution was stirred for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with aq NH4Cl
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C=CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 9.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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